

Spectroscopic Profile of 1-Bromo-4-(trifluoromethoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name:	1-Bromo-4-(trifluoromethoxy)benzene
Cat. No.:	B1268045

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **1-Bromo-4-(trifluoromethoxy)benzene** (CAS No. 407-14-7). The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical synthesis to facilitate compound identification, characterization, and quality control.

Introduction

1-Bromo-4-(trifluoromethoxy)benzene is a key building block in modern organic synthesis, valued for the unique electronic properties conferred by the trifluoromethoxy group and the synthetic versatility of the bromo substituent. Accurate and thorough spectroscopic analysis is paramount for its application in the synthesis of complex molecules. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Bromo-4-(trifluoromethoxy)benzene**.

NMR Spectroscopic Data

Table 1: ^1H NMR Data for **1-Bromo-4-(trifluoromethoxy)benzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.49	Doublet (d)	2H	Ar-H (ortho to -Br)
7.08	Doublet (d)	2H	Ar-H (ortho to -OCF ₃)

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Data for **1-Bromo-4-(trifluoromethoxy)benzene**

Chemical Shift (δ) ppm	Assignment
148.9	C-OCF ₃
132.8	C-H (ortho to -Br)
122.9	C-H (ortho to -OCF ₃)
120.5 (q, J = 257 Hz)	-OCF ₃
119.3	C-Br

Solvent: CDCl₃

Table 3: ^{19}F NMR Data for **1-Bromo-4-(trifluoromethoxy)benzene**

Chemical Shift (δ) ppm	Multiplicity	Assignment
-58.0	Singlet (s)	-OCF ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 4: Principal IR Absorption Bands for **1-Bromo-4-(trifluoromethoxy)benzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	Aromatic C-H stretch
~1590, ~1490	Strong	Aromatic C=C stretch
~1260-1200	Very Strong	C-F stretch (asymmetric)
~1160	Very Strong	C-F stretch (symmetric)
~1060	Strong	C-O stretch
~830	Strong	C-H out-of-plane bend (para-disubstituted)
~700	Strong	C-Br stretch

Sample preparation: Neat liquid

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments for **1-Bromo-4-(trifluoromethoxy)benzene**

m/z	Relative Intensity (%)	Proposed Fragment Ion
242	97.6	[M+2] ⁺ (with ⁸¹ Br)
240	100.0	[M] ⁺ (with ⁷⁹ Br)
173	32.5	[M - Br] ⁺ (with ⁸¹ Br isotope pattern from another fragment)
171	32.6	[M - Br] ⁺
145	22.3	[C ₆ H ₄ O] ⁺
143	22.8	[C ₆ H ₄ Br] ⁺
95	14.1	[C ₆ H ₄ F] ⁺
69	11.8	[CF ₃] ⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Bromo-4-(trifluoromethoxy)benzene** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a clean, dry 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ^{13}C isotope, with a longer relaxation delay (2-5 seconds). ^{19}F NMR spectra are acquired with similar parameters to ^1H NMR. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H NMR and δ 77.16 ppm for ^{13}C NMR) or an internal standard.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

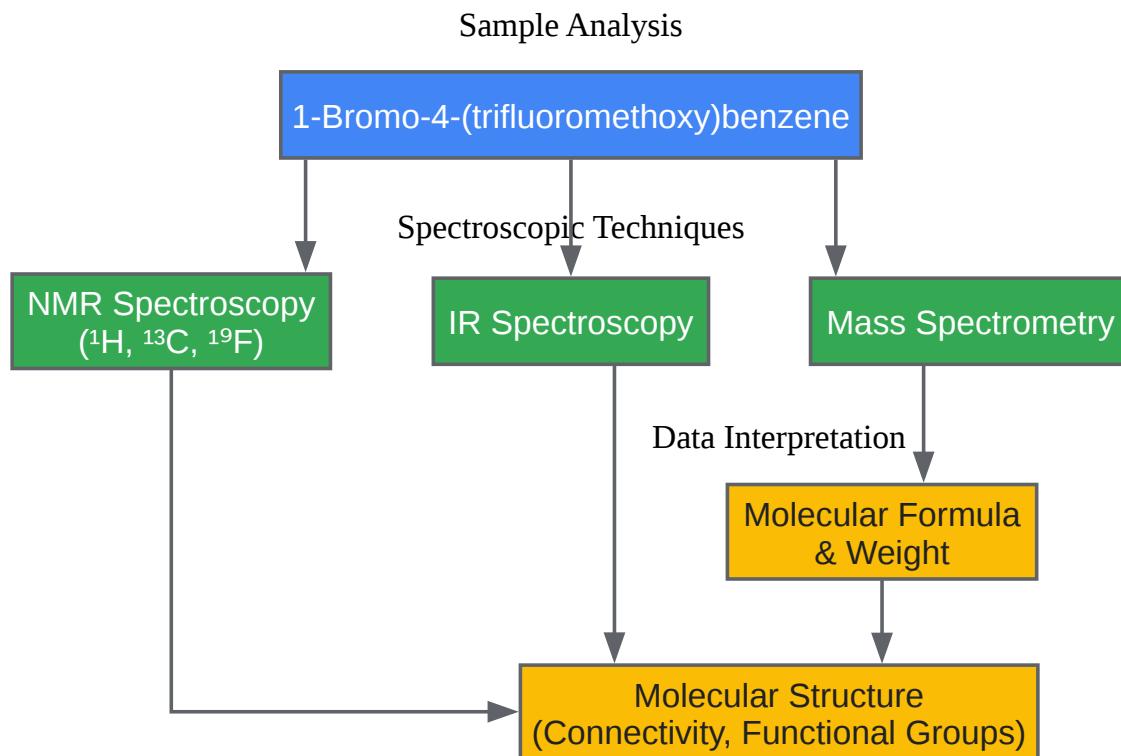
A small drop of neat **1-Bromo-4-(trifluoromethoxy)benzene** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} by co-adding 16-32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

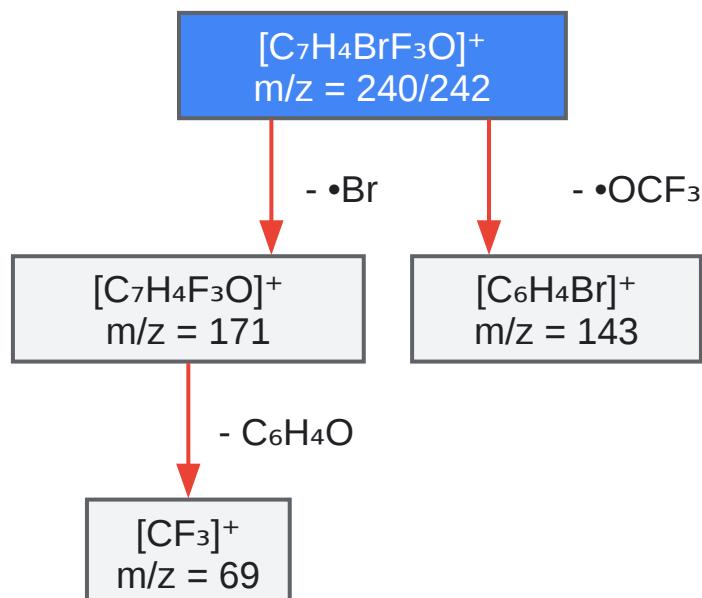
A dilute solution of **1-Bromo-4-(trifluoromethoxy)benzene** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification. The sample is vaporized and then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry for **1-Bromo-4-(trifluoromethoxy)benzene**.

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Caption: Workflow for Spectroscopic Analysis.



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Caption: MS Fragmentation of **1-Bromo-4-(trifluoromethoxy)benzene**.

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